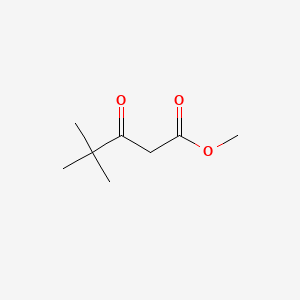

Methyl pivaloylacetate

Descripción

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. These compounds are of significant interest in synthetic chemistry because they possess both nucleophilic and electrophilic sites, making them important synthons for building complex molecules. mdpi.comresearchgate.net They serve as key intermediates in the synthesis of a wide range of compounds, including those of medicinal importance. mdpi.com

Methyl pivaloylacetate is a specific type of beta-keto ester distinguished by the presence of a bulky tert-butyl group adjacent to the ketone. This steric hindrance significantly influences its reactivity compared to less hindered beta-keto esters like methyl acetoacetate (B1235776). figshare.com This structural feature makes it a valuable substrate for specific transformations where the bulky group can direct reaction pathways or prevent undesired side reactions.

Significance in Synthetic Transformations

The unique structure of this compound makes it a crucial intermediate in various synthetic transformations. It is employed as a substrate in the synthesis of complex heterocyclic compounds such as dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives. chemicalbook.com Furthermore, it is used in the preparation of neat α-oxoketene and carbomethoxypivaloylketene. chemicalbook.com

One of the notable applications of this compound is in tandem homologation-acylation reactions. In these processes, the stoichiometry of the reactants is critical to minimize byproducts. For instance, treating this compound with specific equivalents of diethylzinc (B1219324) and diiodomethane, followed by an acylating agent like acetic anhydride, allows for controlled chain extension and acylation, leading to the formation of γ-keto esters. nih.gov The bulky pivaloyl group can influence the regioselectivity of these reactions. This methodology has been explored for the synthesis of complex natural products, such as the papyracillic acid family, by using cyclic anhydrides to trap the organometallic intermediates. nih.gov The compound is also used as an intermediate in the synthesis of 5-β-keto-1,2,4-oxadiazoles, which are precursors to the pyrazolo[1,5-b]1,2,4-triazole ring system found in some photographic developing chemicals. google.com

Historical Overview of Research on this compound and Related Compounds

The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, being a foundational method. wikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org The classical Claisen condensation, however, often required at least one equivalent of a strong and relatively expensive base like sodium hydride. google.com

Historically, the synthesis of sterically hindered β-keto esters such as this compound presented challenges, often resulting in moderate yields through conventional methods. google.com This spurred research into developing more efficient synthetic routes. One early approach involved the cross-Claisen condensation between a pivalate (B1233124) ester and an acetate (B1210297). google.com Another method is the condensation of pinacolone (B1678379) with a carbonate ester. google.com

Over time, improvements have been made to increase yields and purity. For example, processes were developed involving the reaction of pivaloyl chloride with an acetoacetic acid ester in the presence of a nitrogen-containing basic compound and a magnesium compound, followed by alcoholysis. google.com This method allowed for the production of high-purity pivaloylacetic acid esters at a lower cost. google.com More recent developments include the carbonylation of chloropinacolone in the presence of an alcohol, a base, and a palladium catalyst, offering another pathway to pivaloylacetate esters. google.com The evolution of these synthetic methods reflects the ongoing effort to overcome the challenges posed by steric hindrance and to improve the efficiency and applicability of these valuable chemical building blocks.

Physicochemical Properties of this compound

This interactive table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate | nih.gov |

| CAS Number | 55107-14-7 | chemicalbook.com |

| Molecular Formula | C₈H₁₄O₃ | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| Appearance | Clear colorless liquid | chemicalbook.com |

| Boiling Point | 67-70 °C at 13 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 0.99 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.487 | sigmaaldrich.comchemicalbook.com |

| Vapor Pressure | 0.4 mmHg at 20 °C | sigmaaldrich.com |

Optimization of Tandem Chain Extension-Acylation Reaction Using this compound

The following table details the optimization of a tandem chain extension-acylation reaction starting with this compound (4). The reaction yields different products—γ-keto ester (6), the desired acylated product (7), and a homologue of the acylation product (8)—depending on the stoichiometry of the reagents.

| Entry | Et₂Zn (equiv) | CH₂I₂ (equiv) | Ac₂O (equiv) | Yield of 6 (%) | Yield of 7 (%) | Yield of 8 (%) |

| 1 | 3 | 3 | 1.5 | 10 | 42 | 16 |

| 2 | 3 | 1 | 1.5 | 10 | 72 | - |

| 3 | 4 | 4 | 1.5 | - | 13 | 55 |

Source: Adapted from research on tandem homologation-acylation chemistry. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXCFTMJPRXBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042149 | |

| Record name | Methyl pivaloylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55107-14-7 | |

| Record name | Methyl 4,4-dimethyl-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55107-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pivaloylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055107147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pivaloylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pivaloylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pivaloylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PIVALOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CQ34TA4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Design for Methyl Pivaloylacetate

Established Synthetic Pathways

Traditional methods for synthesizing methyl pivaloylacetate have been well-documented, relying on fundamental organic reactions. These pathways, while effective, often involve stoichiometric reagents and specific reaction conditions to achieve high yields.

Reaction of Pivaloyl Chloride with Methyl Acetate (B1210297) in the Presence of a Base

The synthesis of this compound can be achieved via a crossed Claisen condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the acylation of an enolizable ester, in this case, methyl acetate, with a non-enolizable acid chloride, pivaloyl chloride. geeksforgeeks.org The reaction requires a strong base to deprotonate the α-carbon of methyl acetate, generating a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of pivaloyl chloride.

The mechanism proceeds in several steps:

Enolate Formation: A strong base, typically a sodium alkoxide like sodium methoxide, abstracts an α-proton from methyl acetate to form a resonance-stabilized enolate anion. wikipedia.org

Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile, attacking the carbonyl carbon of pivaloyl chloride to form a tetrahedral intermediate. wikipedia.orggeeksforgeeks.org

Elimination: The intermediate collapses, eliminating the chloride ion as a leaving group to yield the final product, this compound. wikipedia.org

A stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the starting ester, and the final deprotonation by the alkoxide base helps to drive the reaction to completion. wikipedia.org An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

Reaction of Pivaloyl Chloride with Methyl Acetoacetate (B1235776) in the Presence of Magnesium Chloride and a Nitrogen-Containing Basic Compound

A refined method for producing pivaloyl acetic acid esters involves the reaction of pivaloyl chloride with an acetoacetic acid ester, such as methyl acetoacetate, in the presence of a magnesium compound and a specific nitrogen-containing base. google.com This process has been shown to produce this compound in high purity and yield. The key to this method is the use of a catalytic amount (0.01 to 0.5 mole equivalent based on pivaloyl chloride) of a magnesium compound, like anhydrous magnesium chloride, in conjunction with a base such as pyridine (B92270) or a pyridine derivative. google.com

Research has demonstrated that the yield of this compound is significantly higher when using pyridine compounds compared to aliphatic trialkylamines. google.com The molar ratio of magnesium chloride to pivaloyl chloride also plays a crucial role; yields are higher with a sub-stoichiometric amount of magnesium chloride (e.g., 0.2-0.5 mol equivalent) compared to an equimolar amount. google.com

| Nitrogen-Containing Base | Solvent | MgCl₂ (mol eq. to Pivaloyl Chloride) | Yield (%) |

|---|---|---|---|

| Pyridine | Toluene (B28343) | 0.2 | 70.9 |

| Pyridine | Toluene | 0.5 | 65.8 |

| Pyridine | Toluene | 1.0 | 59.8 |

| α-Picoline | Toluene | 1.0 | 80.2 |

| 2,6-Lutidine | Methylene (B1212753) Chloride | 0.2 | 42.7 |

Carbonylation of Chloropinacolone via Palladium Catalysis

An innovative and more efficient route to pivaloylacetate esters is the carbonylation of chloropinacolone. sut.ac.thtaylorfrancis.com This process involves reacting chloropinacolone with carbon monoxide and an alcohol (in this case, methanol (B129727) to produce the methyl ester) in the presence of a palladium catalyst. The catalyst system typically comprises a palladium source and a coordinating ligand, such as a trisubstituted phosphine (B1218219). sut.ac.th

This method is considered a "greener path" as it can offer higher efficiency and generate less waste compared to traditional condensation reactions. sut.ac.thtaylorfrancis.com In one documented example, this process achieved an 89% conversion of chloropinacolone with 88% selectivity towards this compound. sut.ac.th

| Reactants | Catalyst System | Conversion (%) | Selectivity to this compound (%) |

|---|---|---|---|

| Chloropinacolone, Carbon Monoxide, Methanol | Palladium source and trisubstituted phosphine | 89 | 88 |

Synthesis from Methyl Acetoacetate Magnesium Enolate with Pivaloyl Chloride

The acylation of pre-formed metal enolates of β-keto esters is a direct and effective strategy. Specifically, the magnesium enolate of methyl acetoacetate can be reacted with pivaloyl chloride to produce this compound. google.com This method avoids the in-situ formation of the enolate in the presence of the acylating agent, potentially reducing side reactions.

In a reported procedure, suspending the magnesium enolate of methyl acetoacetate in tetrahydrofuran (B95107) with triethylamine, followed by the addition of pivaloyl chloride and refluxing the mixture, resulted in a high yield of the desired product. After hydrolysis and purification, this compound was obtained with a purity of 97.8%, corresponding to an 81% yield. google.com

Novel and Green Synthesis Approaches

The principles of green chemistry, which encourage the development of more environmentally benign chemical processes, are increasingly influencing synthetic design. Key goals include the use of non-toxic solvents, particularly water, and the development of highly efficient, atom-economical reactions.

Eco-friendly Strategies in Aqueous Media

The development of synthetic methods in aqueous media is a primary focus of green chemistry, aiming to replace volatile and hazardous organic solvents. researchgate.net While strategies using aqueous hydrotropes or reverse micelles have been successfully developed for the synthesis of various heterocyclic compounds like quinazolinones, specific, well-documented examples of the synthesis of this compound directly in an aqueous medium are not prevalent in the reviewed literature. researchgate.net

However, the pursuit of greener alternatives for the synthesis of this compound has led to notable advancements. The palladium-catalyzed carbonylation of chloropinacolone (see Section 2.1.3) is often highlighted as a "greener path." taylorfrancis.com This method improves on traditional Claisen-type condensations by avoiding the use of stoichiometric strong bases and the formation of large amounts of salt byproducts, thereby offering a more atom-economical and environmentally considerate process.

Biocatalytic Approaches (e.g., Enzyme-Mediated Transformations)

The application of enzymatic catalysis for producing fine chemicals is a growing field, prized for its environmental friendliness and high selectivity. While direct biocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of other esters, which can be achieved via lipase-catalyzed esterification or transesterification. nih.govjst.go.jp

Lipases are a class of enzymes that can catalyze the formation of ester bonds, often in non-aqueous environments to shift the reaction equilibrium from hydrolysis towards synthesis. jst.go.jprsc.org Commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are frequently used due to their stability and reusability. thieme-connect.com These enzymes can mediate reactions like the transesterification of a methyl ester with an alcohol or the direct esterification of a carboxylic acid with methanol. organic-chemistry.orgjst.go.jp

The reaction kinetics follow a Ping-Pong Bi-Bi mechanism, where the enzyme's structure, particularly its active site, dictates substrate specificity and selectivity (chemo-, regio-, and enantioselectivity). rsc.org The synthesis of various esters is often performed in organic solvents, where the lipase requires a minimal amount of water in its microenvironment to maintain its catalytically active conformation. rsc.org The choice of solvent is critical, as it can influence enzyme activity and stability. rsc.org For instance, tertiary alcohols like 2-methyl-2-butanol (B152257) are considered good solvents for enzymatic ester synthesis as they are not lipase substrates and are easily removed during purification. rsc.org

Key parameters that are optimized in biocatalytic ester synthesis include temperature, enzyme loading, substrate molar ratio, and reaction time to maximize conversion and yield. organic-chemistry.org Although specific protocols for this compound are not prominent, the established success in synthesizing other methyl esters, such as methyl butanoate, and various β-keto esters via transesterification suggests the viability of biocatalytic routes for its production. nih.govjst.go.jp

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high efficiency and purity in the synthesis of this compound. This involves a multi-faceted approach, examining the roles of catalysts, solvents, physical parameters like temperature and pressure, and reactant stoichiometry.

The choice of catalyst is fundamental to the synthetic route and dramatically influences reaction outcomes.

Triethylamine and Pyridine: These organic bases are often used in acylation reactions. In a process involving the reaction of pivaloyl chloride with methyl acetoacetate, nitrogen-containing basic compounds like pyridine were shown to produce this compound in significantly higher yields compared to aliphatic trialkylamines such as triethylamine. google.com For instance, using pyridine as the base resulted in a 70.9% yield of this compound. google.com Trialkylamines, such as triethylamine, are also employed as acid scavengers in palladium-catalyzed carbonylation reactions to neutralize the HCl generated, although the choice of base can impact catalyst stability and selectivity. google.com

Magnesium Chloride: Anhydrous magnesium chloride is effectively used as a co-catalyst in the synthesis of this compound from pivaloyl chloride and methyl acetoacetate. google.com This method, which also employs a base like pyridine, can achieve high yields. The molar ratio of magnesium chloride to the reactants is a critical parameter to optimize. google.com A process using a catalytic amount of a magnesium base has also been noted as an alternative to methods requiring stoichiometric amounts of base. google.com

| Reactants | Catalyst System | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Pivaloyl Chloride, Methyl Acetoacetate | Anhydrous MgCl₂ (4.00 mmol), Pyridine (40.0 mmol) | Methylene Chloride | 0°C for 15 min, then RT for 20 hr | 70.9 |

| Pivaloyl Chloride, Methyl Acetoacetate | Anhydrous MgCl₂ (10.0 mmol), Pyridine (40.0 mmol) | Methylene Chloride | 0°C for 15 min, then RT for 20 hr | 66.9 |

| Pivaloyl Chloride, Methyl Acetoacetate | Anhydrous MgCl₂ (20.0 mmol), Pyridine (40.0 mmol) | Methylene Chloride | 0°C for 15 min, then RT for 20 hr | 59.8 |

Palladium Catalysts: Palladium-catalyzed reactions offer versatile routes to β-keto esters. nih.gov One specific process for producing pivaloylacetate esters involves the carbonylation of chloropinacolone in the presence of an alcohol, a base, and a palladium catalyst with a coordinating phosphine ligand. google.com This method can achieve high conversion (89%) and selectivity (88%) for this compound. google.com Other palladium-catalyzed methods include the carbonylation of halomethyl ketones and the Heck reaction of aryl bromides with Baylis-Hillman adducts to form various α-substituted-β-keto esters. organic-chemistry.orgresearchgate.net

Zinc Clusters: Tetranuclear zinc clusters have emerged as highly efficient and environmentally friendly catalysts for the transesterification of various esters, including β-keto esters. jst.go.jpjst.go.jp These clusters, such as Zn₄(OCOCF₃)₆O, can catalyze reactions under mild conditions with high tolerance for various functional groups. jst.go.jp The catalytic activity depends on a balance between the Lewis acidity and Brønsted basicity of the cooperative zinc centers. nih.gov The addition of ligands like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance reactivity, particularly for sterically hindered β-keto esters. nih.gov

The solvent plays a crucial role, influencing reactant solubility, catalyst activity, and even the position of reaction equilibria.

In the synthesis of this compound using magnesium chloride and pyridine, solvents such as methylene chloride and toluene have been successfully employed. google.com For zinc cluster-catalyzed transesterification, a study of various solvents revealed that diisopropyl ether was optimal, providing a 79% yield. jst.go.jp This is partly because it forms an azeotrope with the methanol byproduct, facilitating its removal and driving the reaction forward. jst.go.jp In contrast, coordinating solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) were found to be ineffective, likely because they occupy the active sites of the zinc catalyst. jst.go.jp However, in a palladium-catalyzed synthesis of α-benzyl-β-keto esters, DMF was identified as the optimal solvent. organic-chemistry.org In some processes, such as the palladium-catalyzed carbonylation of chloropinacolone, the alcohol reactant (e.g., methanol) can also serve as the solvent. google.com

| Solvent | Yield (%) |

|---|---|

| Diisopropyl ether | 79 |

| Toluene | 50 |

| Chlorobenzene | 44 |

| Cyclopentyl methyl ether (CPME) | 27 |

| Tetrahydrofuran (THF) | <10 |

| N,N-Dimethylformamide (DMF) | <10 |

Temperature and pressure are critical physical parameters that must be controlled to maximize reaction rate and selectivity while minimizing degradation.

For the palladium-catalyzed carbonylation of chloropinacolone to this compound, the reaction can be run from 0°C to 250°C, but the preferred range is 75°C to 175°C to balance reaction rate and selectivity. google.com The most preferred range is 100°C to 150°C. google.com While the process can operate at ambient pressure, elevated carbon monoxide pressure (e.g., 10 bar) improves the reaction rate. google.comresearchgate.net

In the synthesis using magnesium chloride and pyridine, reactions are often initiated at a low temperature (0°C) before being allowed to proceed at room temperature or being heated to 50-60°C to ensure completion. google.com For zinc cluster-catalyzed transesterification, reactions are typically performed at or below 80°C. jst.go.jp

Careful control of reactant stoichiometry is essential for minimizing side reactions and maximizing the yield of the desired product.

The most common route to this compound is the crossed Claisen condensation between methyl pivalate (B1233124) and methyl acetate. libretexts.org To prevent the self-condensation of methyl acetate, which has enolizable α-protons, the reaction is designed so that the non-enolizable ester, methyl pivalate, acts as the electrophilic acceptor. libretexts.orgucla.edu Using an excess of the non-enolizable ester can help minimize the formation of byproducts.

The Claisen condensation requires a stoichiometric amount of a strong base (e.g., sodium methoxide) because the final β-keto ester product is acidic and is deprotonated by the base. wikipedia.orglibretexts.org This final deprotonation step is thermodynamically favorable and drives the otherwise reversible reaction to completion. wikipedia.org Therefore, the ester starting material must have at least two α-hydrogens for the reaction to succeed under these conditions. libretexts.org

In the synthesis from pivaloyl chloride and methyl acetoacetate, the molar ratios of the reactants and catalysts (magnesium chloride and pyridine) are carefully controlled to optimize yield. google.com For example, a reaction might use pivaloyl chloride (20.0 mmol), methyl acetoacetate (20.0 mmol), pyridine (40.0 mmol), and a catalytic amount of magnesium chloride (4.00 mmol). google.com In the palladium-catalyzed carbonylation of chloropinacolone, an 88% selectivity toward this compound was achieved, with pinacolone (B1678379) being a minor (3.7%) byproduct. google.com Adjusting the molar ratio of the alcohol reactant to chloropinacolone, typically between 10:1 and 1:1, is also important for process productivity. google.com

Mechanistic Investigations of Reactions Involving Methyl Pivaloylacetate

Enolate Chemistry and Reactivity

The enolate chemistry of methyl pivaloylacetate is central to its synthetic utility. The formation, stability, and reactivity of its enolates have been the subject of detailed mechanistic studies.

Formation and Quenching of Latent Enolates

The formation of enolates from β-dicarbonyl compounds is a fundamental process in organic chemistry. In the context of zinc-mediated reactions, the initial step often involves deprotonation by a zinc carbenoid or diethylzinc (B1219324) to form a zinc enolate. orgsyn.org This enolate is a key intermediate that can then participate in subsequent reactions. For instance, in the zinc carbenoid-mediated homologation of β-keto esters, the first equivalent of diethylzinc serves to deprotonate this compound. nih.gov

The quenching of these latent enolates is also a critical mechanistic consideration. For example, in tandem homologation-acylation reactions, the formation of a new β-keto ester introduces an acidic proton. This proton can quench unreacted organometallic species, leading to the formation of byproducts. nih.gov Careful control of stoichiometry is therefore essential to prevent premature quenching and maximize the yield of the desired product. nih.gov

Zinc Carbenoid-Mediated Enolate Formation and Reactivity

Zinc carbenoids, such as the Furukawa reagent (ethyl(iodomethyl)zinc), play a crucial role in the homologation of this compound. orgsyn.orgnih.gov The reaction is proposed to proceed through the formation of a zinc enolate, which then reacts with the carbenoid to generate a donor-acceptor cyclopropane (B1198618). orgsyn.orgorganic-chemistry.org This cyclopropane intermediate subsequently fragments to yield an organometallic species that is structurally similar to a Reformatsky intermediate. orgsyn.orgnih.gov

The reactivity of this zinc-bound intermediate is a key area of investigation. NMR studies have provided evidence for a carbon-bound zinc organometallic intermediate. nih.gov This intermediate is stable enough to be observed and characterized, which has facilitated a deeper understanding of its structure and subsequent reactions. nih.gov The strong covalent character of the carbon-zinc bond is thought to be responsible for its lack of reactivity towards certain electrophiles present in the reaction mixture. orgsyn.org

The tandem chain extension-aldol (TCA) reaction of β-keto esters, including this compound, proceeds through such a carbon-zinc bound organometallic intermediate. nih.gov The γ-keto group in this intermediate plays a significant role in the observed diastereoselectivity of the subsequent aldol (B89426) reaction. nih.gov

Stereochemical Control in Enolate Reactions

Achieving stereochemical control in reactions involving this compound enolates is a significant objective. In the tandem chain extension-aldol (TCA) reaction, high levels of syn-selectivity are observed. nih.gov This stereoselectivity is attributed to the coordination of the γ-keto group of the zinc organometallic intermediate. nih.gov

Investigations into the TCA reaction have shown that the reaction operates under kinetic control, with increased diastereoselectivity observed at lower temperatures. nih.gov The development of stereoselective approaches to β-amino acid derivatives has also been explored through the addition of enolates to imines. nih.gov While initial efforts to trap the enolate of this compound with a sulfinimine were challenging, modifications to the reaction conditions eventually led to the desired product. nih.gov

Tandem Reaction Sequences and Cascade Reactions

Tandem and cascade reactions offer a powerful strategy for the efficient construction of complex molecules from simple starting materials like this compound. These sequences often involve the in-situ generation and trapping of reactive intermediates.

Chain Extension Reactions (e.g., to Gamma-Keto Esters)

A one-pot zinc carbenoid-mediated chain extension reaction converts β-keto esters like this compound into their corresponding γ-keto esters. orgsyn.orgnih.gov This homologation reaction is highly versatile and has been extended to a variety of β-keto substrates. orgsyn.orgorganic-chemistry.org

The mechanism involves the insertion of a carbenoid carbon adjacent to the ketone functionality. orgsyn.org The reaction proceeds through a proposed donor-acceptor cyclopropane intermediate which fragments to form a zinc-Reformatsky-like intermediate. orgsyn.orgorgsyn.org Protonation of this intermediate yields the final γ-keto ester product. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | 1. Et2Zn, CH2I2; 2. NH4Cl | Methyl 5,5-dimethyl-4-oxohexanoate | 81% | orgsyn.org |

| Methyl acetoacetate (B1235776) | 1. Et2Zn, CH2I2; 2. NH4Cl | Methyl 4-oxopentanoate | - | orgsyn.org |

| β-keto amide | Et2Zn, CH2I2 | γ-keto amide | - | orgsyn.orgorganic-chemistry.org |

| β-keto phosphonate | Et2Zn, CH2I2 | γ-keto phosphonate | - | orgsyn.org |

Homologation-Acylation Strategies

A powerful extension of the homologation reaction is the tandem homologation-acylation sequence. In this process, the intermediate zinc enolate formed after homologation is trapped with an acylating agent. nih.gov This strategy allows for the synthesis of α-acylated γ-keto carbonyl compounds. nih.gov

Optimization of this tandem reaction has shown that the stoichiometry of the reagents is crucial for minimizing the formation of byproducts. nih.gov For example, when treating this compound with three equivalents of a carbenoid followed by acetic anhydride, a mixture of the simple homologated product, the desired acylated product, and a further homologated version of the acylated product is formed. nih.gov By carefully controlling the equivalents of diethylzinc and diiodomethane, the reaction can be biased towards the desired acylated product. nih.gov

| Starting Material | Reagents | Major Product | Yield | Reference |

| This compound | 1. 3 equiv. carbenoid; 2. Acetic anhydride | Mixture of γ-keto ester, acylated product, and homologue of acylated product | - | nih.gov |

| This compound | 1. 3 equiv. Et2Zn; 2. 1 equiv. CH2I2; 3. 1.5 equiv. Acetic anhydride | Desired acylated product | Improved | nih.gov |

| This compound | 1. 4 equiv. carbenoid; 2. Acetic anhydride | Homologue of acylated product | - | nih.gov |

This homologation-acylation strategy has been successfully applied in the synthesis of natural products, demonstrating its utility in complex molecule synthesis. nih.gov

Chain Extension-Imine Capture Reactions

The tandem chain extension-imine capture reaction, also known as a tandem chain extension-Mannich reaction, represents a significant synthetic strategy involving this compound. This process begins with a zinc carbenoid-initiated chain extension of this compound (1), which generates a key organometallic intermediate. nih.gov This intermediate is then trapped in situ by an activated imine, serving as an electrophile. nih.gov

The success and stereochemical outcome of the reaction are highly dependent on the nature of the activating group on the imine nitrogen. Initial investigations using enantiopure sulfinimines to trap the zinc enolate derived from this compound were complicated by side reactions, leading to the isolation of the chain-extended material without incorporation of the imine. nih.gov

More successful results were achieved with other activating groups. The use of a diphenylphosphinoyl imine (6) led to the formation of the desired β-amino acid product (7), although in modest yields. nih.gov A significant breakthrough was the utilization of Boc-activated imines, which reacted much more rapidly with the zinc organometallic intermediate. nih.gov These reactions provide access to β-amino acid derivatives, which can subsequently be cyclized to form β-proline derivatives. nih.gov

Mechanistically, the reaction conditions for enolate formation are identical to those used in tandem chain extension-aldol reactions, suggesting the generation of a similar Z-enolate intermediate. nih.gov The stereoselectivity of the imine capture, however, is divergent and depends on the imine's activating group. While tandem aldol reactions are typically syn-selective due to a closed transition state, the Mannich reaction's stereochemistry can be controlled by the choice of activating group on the imine. nih.gov

Chain Extension-Iodomethylation Reactions

Tandem chain extension-iodomethylation reactions provide a pathway to α-functionalized γ-keto carbonyl compounds derived from β-dicarbonyl precursors like this compound. The core of this transformation is the generation of a Reformatsky-like organometallic intermediate through the chain extension process. nih.gov This intermediate possesses nucleophilic character at the α-carbon, which can be exploited in subsequent functionalization steps.

In the iodomethylation variant, the organometallic intermediate is treated with an electrophilic source of iodine. nih.gov This step introduces an iodine atom at the α-position relative to the ester group, yielding an α-iodo-γ-keto ester. This functional handle is valuable for further synthetic manipulations.

A related and mechanistically insightful variation is the tandem chain extension-methylation-iodination. In this sequence, the organometallic intermediate is first activated by treatment with trimethylsilyl (B98337) chloride (TMSCl) in the presence of excess zinc carbenoid. This is proposed to form a transient trimethylsilyl ketene (B1206846) acetal, which then reacts with the excess carbenoid to generate a putative zinc-homoenolate. nih.gov This homoenolate intermediate possesses nucleophilic character at the β-carbon, which has been demonstrated through deuterium (B1214612) quenching experiments. nih.gov Subsequent treatment with iodine can then functionalize the molecule. The development of nucleophilic character at the β-carbon in the presence of TMSCl is a key mechanistic divergence from the direct iodination pathway. nih.gov

Tandem Chain Extension-Aldol Reactions

The tandem chain extension-aldol (TCA) reaction of β-keto esters such as this compound is a powerful method for constructing α-substituted γ-keto esters with high diastereoselectivity. nih.gov The reaction proceeds via a proposed carbon-zinc bound organometallic intermediate, which bears mechanistic similarities to the Reformatsky reaction. nih.gov

The process is initiated by treating this compound (26) with diethylzinc and diiodomethane. This "chain extension" step lengthens the carbon backbone by one methylene (B1212753) unit, generating a stable organozinc intermediate (28). nih.gov Extensive investigation using NMR spectroscopy, including deuterium labeling experiments with α-deuterated this compound (27), has confirmed the structure of this intermediate as a carbon-bound zinc organometallic. nih.gov The stability of this intermediate for up to 24 hours underscores the importance of the iodomethyl group in its structure. nih.gov

This organometallic intermediate then acts as a nucleophile, reacting with an aldehyde electrophile in an aldol addition. The reaction operates under kinetic control and exhibits a strong preference for the syn-aldol product, with observed syn:anti ratios as high as 12:1. nih.gov The high diastereoselectivity is attributed to the influence of the γ-keto group within the TCA intermediate, which is believed to play a crucial role in organizing the transition state of the subsequent aldol reaction. nih.gov

Table 1: Effect of Concentration on Diastereoselectivity in the TCA Reaction of this compound

| Substrate Concentration | Solvent | syn:anti Ratio |

|---|---|---|

| 0.08 M | Methylene Chloride | 12:1 |

| 0.34 M | CDCl₃ | 7:1 |

Data sourced from a comparative study of preparative-scale and NMR-scale reactions. nih.gov

Catalytic Mechanisms

Metal-Catalyzed Processes (e.g., Zinc Cluster Catalysis, Palladium Catalysis, Indium(III) Chloride Catalysis)

Zinc Cluster Catalysis Tetranuclear zinc clusters, such as the μ-oxo-tetranuclear zinc cluster [Zn₄(OCOCF₃)₆O], have emerged as highly efficient catalysts for various transformations, including the transesterification of β-keto esters. jst.go.jpjst.go.jp The proposed mechanism for this catalysis involves a cooperative action between the zinc centers within the cluster. One zinc ion is thought to function as a Lewis acid, activating the ester carbonyl group towards nucleophilic attack. jst.go.jp Concurrently, another zinc ion in the cluster forms a zinc alkoxide with the incoming alcohol, thereby increasing its nucleophilicity. jst.go.jp This dual activation pathway is reminiscent of the mechanisms employed by some dinuclear metalloenzymes. jst.go.jp The catalytic activity is significantly influenced by the ligands on the cluster; for instance, trifluoroacetate (B77799) ligands lead to a much more active catalyst than acetate (B1210297) ligands. jst.go.jp

Palladium Catalysis Palladium catalysis is fundamental to a vast number of organic reactions, particularly cross-coupling reactions that form carbon-carbon bonds. The general mechanistic paradigm for many of these reactions, such as the Heck, Stille, and Suzuki couplings, involves a Pd(0)/Pd(II) catalytic cycle. libretexts.orgwikipedia.org The cycle typically commences with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) intermediate. libretexts.org This is followed by steps such as transmetalation (in Stille or Suzuki reactions) or alkene insertion (in the Heck reaction). libretexts.orgwikipedia.org The cycle concludes with a reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst. libretexts.org A notable application relevant to β-keto esters is the palladium carbene-catalyzed carbonylation of α-chloroketones, which produces β-keto esters by reacting the substrate with carbon monoxide and an alcohol. lookchem.com

Indium(III) Chloride Catalysis Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst used in a range of organic syntheses, including reactions where this compound is a substrate for producing complex heterocyclic compounds like dibenzodioxepines and dibenzodioxocins. lookchem.com The catalytic action of InCl₃ stems from its ability to coordinate with and activate various functional groups. It can function as a π-acid, activating carbon-carbon multiple bonds for nucleophilic addition. rsc.orgresearchgate.net In other cases, it acts as a more traditional Lewis acid, coordinating to heteroatoms, such as the oxygen of a carbonyl group, which renders the carbonyl carbon more electrophilic and susceptible to attack. researchgate.netbath.ac.uk This activation mode is central to its use in reactions like Michael additions and Prins cyclizations. researchgate.netsigmaaldrich.com

Role of Additives and Ligands in Catalytic Activity and Selectivity

Additives and ligands play a critical, often decisive, role in metal-catalyzed reactions by modulating the catalyst's activity, selectivity, and stability. Their influence is evident across different catalytic systems involving this compound and its derivatives.

In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are ubiquitous. libretexts.org The steric and electronic properties of these ligands directly influence the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby affecting reaction rates and selectivity. Specialized phosphine ligands are often critical for the success of challenging transformations like the Buchwald-Hartwig amination. libretexts.org Similarly, the choice of base (e.g., potassium carbonate, triethylamine) as an additive is crucial for regenerating the active catalyst and neutralizing acid produced during the reaction. wikipedia.org

The impact of additives is also seen in other systems. For example, in certain iron-catalyzed amidation reactions, the addition of pivalic acid was found to be essential for achieving high yields. rsc.org This demonstrates that additives can participate directly in the catalytic cycle or modify the reaction environment to favor the desired pathway.

Table 2: Examples of Ligand and Additive Effects in Catalysis

| Catalytic System | Ligand/Additive | Observed Effect | Source(s) |

|---|---|---|---|

| Tetranuclear Zinc Cluster | Trifluoroacetate (vs. Acetate) | Greatly improved catalytic activity | jst.go.jp |

| Tetranuclear Zinc Cluster | Alkyl Amine / N-Heteroaromatic Ligands | Drastic acceleration of transesterification | jst.go.jpjst.go.jp |

| Palladium Cross-Coupling | Phosphine Ligands | Control of reaction rate and selectivity | libretexts.org |

Mechanistic Pathways of Organometallic Intermediates

A well-characterized example is the carbon-bound zinc organometallic formed during the tandem chain extension-aldol (TCA) reaction of this compound. nih.gov This intermediate, confirmed by NMR and DFT studies, acts as a nucleophile, akin to a Reformatsky reagent, adding to an aldehyde to form the aldol product. Its stability and structure are key to the high diastereoselectivity observed in the reaction. nih.gov

More broadly, catalytic cycles involving organometallic intermediates often proceed through a sequence of well-established elementary steps. In palladium catalysis, these steps include:

Oxidative Addition : A low-valent metal center (e.g., Pd(0)) inserts into a covalent bond (e.g., a carbon-halogen bond), increasing its oxidation state and coordination number (e.g., to Pd(II)). libretexts.orgiitd.ac.in

Transmetalation : An organic group is transferred from one metal to another (e.g., from tin to palladium in the Stille reaction). libretexts.org

Migratory Insertion : An unsaturated ligand (e.g., an alkene or carbon monoxide) inserts into a metal-carbon bond. wikipedia.org

β-Hydride Elimination : A hydrogen atom on the β-carbon of a ligand is transferred to the metal center, forming a metal-hydride and an alkene. wikipedia.orgiitd.ac.in

Reductive Elimination : Two cis-oriented ligands on the metal center couple and are eliminated, forming a new covalent bond and reducing the metal's oxidation state. libretexts.orgiitd.ac.in

These fundamental pathways are not mutually exclusive and often compete. For example, β-hydride elimination can be a competing pathway to reductive elimination. iitd.ac.in Understanding these elemental steps is crucial for postulating and verifying the mechanisms of complex catalytic reactions involving organometallic intermediates.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The strategic placement of a ketone and an ester group in methyl pivaloylacetate allows it to participate in a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules. nbinno.com The presence of the tert-butyl group often directs reactions to specific sites, enabling selective functionalization and the construction of intricate molecular frameworks. nbinno.com

Pharmaceutical Intermediates

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are found in a vast number of pharmaceutical agents. frontiersin.org this compound serves as a crucial precursor for the synthesis of various bioactive heterocyclic scaffolds, including pyrazole (B372694) and pyrimidine (B1678525) derivatives. These heterocycles are integral components of many drugs, exhibiting a wide range of therapeutic activities.

One notable application of this compound is in the synthesis of pyrazolone (B3327878) derivatives. jmchemsci.comorientjchem.orgjmchemsci.comias.ac.in Pyrazolones are a class of compounds known for their analgesic, anti-inflammatory, and antipyretic properties. The reaction of this compound with hydrazines provides a straightforward route to substituted pyrazolones, which can be further modified to generate a library of potential drug candidates.

Furthermore, this compound is employed in multicomponent reactions, which are highly efficient one-pot processes for the synthesis of complex molecules. nih.govmdpi.comgrafiati.comnih.gov These reactions are particularly valuable in drug discovery for the rapid generation of diverse chemical libraries for high-throughput screening.

| Heterocyclic Core | Synthetic Approach | Potential Therapeutic Application |

| Pyrazole | Condensation with hydrazine (B178648) derivatives | Analgesic, Anti-inflammatory |

| Pyrimidine | Reaction with amidines | Antiviral, Anticancer |

| Pyridone | Multi-step synthesis involving cyclization | Antibacterial, Antifungal |

Agrochemicals

The development of novel and effective agrochemicals is essential for ensuring global food security. This compound has emerged as a valuable intermediate in the synthesis of new insecticides, fungicides, and herbicides. atamanchemicals.com The tert-butyl group present in molecules derived from this compound can enhance their lipophilicity, which can improve their penetration through the waxy cuticles of plants or the exoskeletons of insects, thereby increasing their efficacy.

The synthesis of pyrazole-containing agrochemicals is a significant area of application for this compound. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including insecticidal and fungicidal properties. scilit.com For instance, the reaction of this compound with substituted hydrazines can lead to the formation of pyrazole carboxamides, a class of compounds that has been successfully commercialized as potent fungicides.

| Agrochemical Class | Target Pest/Disease |

| Insecticides | Various insect pests |

| Fungicides | Fungal pathogens in crops |

| Herbicides | Broadleaf and grassy weeds |

Flavors and Fragrances

While less documented than its applications in pharmaceuticals and agrochemicals, the unique structural motif of this compound also finds utility in the synthesis of specialty chemicals for the flavor and fragrance industry. The pivaloyl group can impart specific olfactory characteristics to a molecule, and its stability can contribute to the longevity of a fragrance. The synthesis of esters and other derivatives from this compound can lead to the creation of novel aroma compounds with interesting and desirable scent profiles.

Dyes

The vibrant world of synthetic dyes owes a great deal to the versatility of organic chemistry, and this compound plays a role in the creation of certain classes of colorants. semanticscholar.orgmdpi.com Its β-ketoester functionality makes it an excellent coupling component in the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are one of the most important and widely used classes of dyes.

The Japp-Klingemann reaction is a key transformation that utilizes β-ketoesters like this compound to produce arylhydrazones, which are precursors to azo dyes. nbinno.com In this reaction, a diazonium salt reacts with this compound to form an intermediate that, upon hydrolysis and decarboxylation, yields a hydrazone. This hydrazone can then be used to synthesize a variety of azo dyes with different colors and properties. Pyrazolone-based azo dyes, for example, are known for their bright yellow to red shades and are used in various applications, including the dyeing of textiles. orientjchem.org

Precursor for Reactive Intermediates

Beyond its role as a stable building block, this compound can also be transformed into highly reactive intermediates that can be trapped in situ to generate complex molecular structures. This approach opens up unique synthetic pathways that are not accessible with more stable reagents.

Generation of Alpha-Oxoketenes

One of the most significant applications of this compound in this context is as a precursor for the generation of α-oxoketenes. researchgate.net These are highly reactive species characterized by a carbonyl group adjacent to a ketene (B1206846) functionality. Their high reactivity makes them powerful intermediates in organic synthesis, particularly in cycloaddition reactions.

The generation of α-oxoketenes from this compound typically involves the formation of a diazo derivative, such as a 2-diazo-3-oxo-4,4-dimethylpentanoate. This can be achieved through a reaction with a diazo transfer reagent. Subsequent thermolysis or photolysis of this diazo compound leads to the expulsion of a nitrogen molecule and the formation of the highly reactive α-oxoketene. This intermediate can then readily participate in a variety of pericyclic reactions, such as [2+2] and [4+2] cycloadditions, to rapidly construct complex cyclic and heterocyclic systems.

Role in Heterocycle Synthesis (e.g., Dibenzo[d,f]Current time information in JP.nbinno.comdioxepines, Dibenzo[d,g]Current time information in JP.nbinno.comdioxocin derivatives, Furano-anthraquinones)

This compound serves as a versatile substrate in the synthesis of complex heterocyclic structures. Its utility has been demonstrated in indium (III) chloride-catalyzed reactions for creating large-ring systems. Specifically, it is used in the one-step synthesis of new dibenzo[d,f] Current time information in JP.nbinno.comdioxepines and 12H-dibenzo[d,g] Current time information in JP.nbinno.comdioxocin derivatives. This reaction highlights the compound's role in facilitating the construction of intricate polycyclic frameworks.

Furthermore, this compound is a key reactant in the synthesis of furano-anthraquinones. In a notable reaction, the condensation of this compound with 2,3-dichloroquinizarine in the presence of potassium carbonate and dimethyl sulfoxide (B87167) yields primarily angular furan-anthraquinone derivatives. osi.lv While the intended linear product, methyl 2-tert-butyl-4,11-dihydroxyanthra[2,3-b]furan-5,10-dione-3-carboxylate, is formed in a low yield (2%), the major product is the angular 3-pivaloylanthra[1,2-b]furan-2,6,11(3H)-trione (approximately 70% yield). osi.lv This angular product can be subsequently modified to produce other valuable tert-butyl derivatives of both linear and angular anthrafuranones. osi.lv

| Reactants | Catalyst/Solvent | Major Product | Yield | Minor Product | Yield |

|---|---|---|---|---|---|

| This compound, 2,3-Dichloroquinizarine | K2CO3 / DMSO | 3-Pivaloylanthra[1,2-b]furan-2,6,11(3H)-trione | ~70% | Methyl 2-tert-butyl-4,11-dihydroxyanthra[2,3-b]furan-5,10-dione-3-carboxylate | 2% |

Contributions to Chiral Synthesis

Stereoselective Transformations

While this compound is a valuable building block in organic synthesis for creating complex molecules due to its unique combination of ester, ketone, and tert-butyl functionalities, specific examples of its direct participation in well-established, high-yield stereoselective transformations are not widely documented in the reviewed scientific literature. nbinno.com Its structure allows for the construction of intricate molecular architectures, but its application as a primary chiral substrate or auxiliary in prominent asymmetric reactions has not been a major focus of the available research.

Synthesis of Chiral Intermediates (e.g., Beta-Proline Derivatives)

The synthesis of chiral proline derivatives is an area of significant interest in medicinal chemistry and peptide science. nih.govorganic-chemistry.orgorgsyn.orgsigmaaldrich.com However, a direct and established synthetic pathway utilizing this compound for the preparation of beta-proline derivatives is not described in the surveyed chemical literature. Research on the synthesis of substituted prolines, such as α-methylproline, typically involves methodologies like the "self-reproduction of chirality" starting from L-proline itself, and does not feature this compound as a key reactant or intermediate. nih.govorgsyn.org

Applications in Catalyst Systems

Component in Titanium-Based Catalysts for Organosiloxane Compositions

In the field of materials science, this compound has an important role as a component in catalyst systems for curing organosiloxane (silicone) compositions. It functions as a chelating ligand for titanium(IV) centers in catalysts used for room-temperature-vulcanizable (RTV) materials. As a beta-dicarbonyl compound, this compound can react with titanium alkoxides to form stable titanium chelate complexes.

These chelates are used as catalysts in one-component RTV polysiloxane materials that cure in the presence of moisture. The inclusion of beta-dicarbonyl ligands like this compound modifies the reactivity of the titanium center, preventing premature gelling and improving the storage stability of the uncured silicone composition. The resulting catalyzed materials are colorless and cure effectively to form stable elastomers.

Substrate in Mechanistic Studies of Catalyst Systems

The use of specific substrates to probe reaction pathways is fundamental to understanding catalytic mechanisms. While this compound is reactive and participates in various transformations, its use as a model substrate specifically for the purpose of elucidating the mechanistic details of catalyst systems is not a prominent feature in the available scientific literature. Mechanistic studies often employ simpler or more archetypal substrates, such as dimethyl malonate in asymmetric alkylation reactions, to establish fundamental principles of stereochemistry and catalytic cycles. nih.govnih.gov

Emerging Applications

Fluorous Tagging and Fluorophore Development

The unique structural characteristics of this compound, a prominent β-keto ester, position it as a valuable precursor in the burgeoning fields of fluorous tagging and fluorophore development. While direct literature on this compound in these specific applications is nascent, its reactivity profile, shared with other β-dicarbonyl compounds, allows for informed extrapolation of its potential.

Fluorous Tagging:

The incorporation of fluorine and fluorinated groups is of significant interest in pharmaceutical and materials science due to the unique properties they impart, such as hydrophobicity and chemical stability. The active methylene (B1212753) group of β-keto esters like this compound is a prime site for electrophilic fluorination. Methodologies have been developed for the asymmetric fluorination of β-keto esters, which can be catalyzed by metal complexes or organocatalysts. These reactions introduce fluorine atoms into the molecule, a key step in creating "fluorous tags." These tags are instrumental in separation and purification techniques in organic synthesis. Given the versatility of β-keto esters in such transformations, this compound is a logical candidate for the synthesis of novel fluorous tagging reagents.

Fluorophore Development:

β-Dicarbonyl compounds are foundational in the synthesis of various fluorophores, particularly boron-difluoride complexes of β-diketones. These complexes are known for their high fluorescence quantum yields and photostability. The synthesis often involves the condensation of a β-diketone with boron trifluoride etherate. This compound can serve as a precursor to unsymmetrical β-diketones through reactions such as Claisen condensation. These resulting β-diketones can then be used to create novel fluorescent probes.

Recent research has focused on designing β-diketone-boron difluoride based near-infrared fluorescent probes that are sensitive to polarity. These probes typically feature a "donor-acceptor-donor" structure to induce intramolecular charge transfer (ICT), which is responsible for their fluorescence properties. The β-diketone-boron difluoride moiety acts as the electron acceptor. By modifying the substituents on the β-diketone scaffold, the photophysical properties of the resulting fluorophore can be finely tuned. The tert-butyl group of this compound could offer unique steric and electronic contributions to such systems, potentially influencing the spectral properties and stability of the resulting fluorophores.

The general synthetic utility of β-keto esters allows for their incorporation into more complex molecular architectures. This adaptability is crucial for the rational design of small molecule fluorescent probes for specific biological applications. The ability to tailor the chemical structure of a fluorophore is essential for optimizing its photophysical and chemical properties for use in advanced imaging techniques.

Analytical and Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the characterization of methyl pivaloylacetate, providing detailed information about its molecular structure and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present. Due to the presence of keto-enol tautomerism, the spectrum shows signals for both the keto and the much less abundant enol form. For the predominant keto form, three main signals are expected. The nine equivalent protons of the bulky tert-butyl group, being shielded, appear as a sharp singlet in the upfield region. The three protons of the methyl ester group also produce a distinct singlet. The two protons of the methylene (B1212753) group (-CH₂-) are situated between two carbonyl groups, which deshields them, causing their signal to appear further downfield as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃ Users can sort the data by clicking on the column headers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet | 9H |

| -COCH₂CO- | ~3.5 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For the keto form of this compound, five distinct signals are anticipated. The carbon atoms of the two carbonyl groups (one ketone and one ester) are the most deshielded and thus appear at the lowest field. The carbon of the methyl ester group (-OCH₃) and the methylene carbon (-CH₂-) appear at intermediate chemical shifts. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are the most shielded and appear at the highest field. This data is crucial for confirming the carbon backbone of the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃ Users can sort the data by clicking on the column headers.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~27 |

| (CH₃)₃C - | ~44 |

| -COCH₂CO- | ~48 |

| -OCH₃ | ~52 |

| -COOCH₃ | ~168 |

| (CH₃)₃CC O- | ~204 |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for purifying it from reaction mixtures.

Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a standard method for determining the purity of this compound and quantifying its yield in synthetic preparations. Commercial suppliers often specify a purity of 95-99%, as determined by GC sigmaaldrich.com. In a typical GC analysis, a small amount of the compound is vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A common detector used for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The retention time is a characteristic feature for the compound under specific chromatographic conditions, and the area under the peak is proportional to its concentration, allowing for accurate purity assessment.

Column chromatography is the principal technique used for the purification of this compound on a preparative scale. This method is particularly useful for removing unreacted starting materials, catalysts, and byproducts from a reaction mixture. The process involves passing a solution of the crude product through a column packed with a solid adsorbent, most commonly silica gel nih.govrsc.orgresearchgate.net. A solvent system, or eluent, is used to move the components through the column at different rates depending on their polarity. For β-keto esters like this compound, a common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether nih.govwiley-vch.de. By gradually increasing the polarity of the eluent, the components are selectively eluted from the column, allowing for the isolation of pure this compound rsc.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. When this compound is analyzed by mass spectrometry, it is ionized, and the resulting molecular ion (M⁺) and various fragment ions are detected based on their mass-to-charge (m/z) ratio. The molecular weight of this compound is 158.19 g/mol sigmaaldrich.comnih.gov. The mass spectrum will show a molecular ion peak corresponding to this mass.

The fragmentation pattern is a valuable tool for structural confirmation. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl groups. For this compound, characteristic fragments would include:

Loss of a methoxy radical (•OCH₃) : M⁺ - 31, resulting in an acylium ion [ (CH₃)₃CCOCH₂CO ]⁺ at m/z 127.

Loss of a pivaloyl group ( (CH₃)₃CCO• ) : M⁺ - 85, resulting in a fragment [ CH₂COOCH₃ ]⁺ at m/z 73.

Formation of the tert-butyl cation : Cleavage can lead to the highly stable [ C(CH₃)₃ ]⁺ ion at m/z 57.

McLafferty rearrangement : This rearrangement is also possible, which would lead to characteristic neutral losses.

Data from the NIST library indicates prominent peaks in the GC-MS spectrum, confirming its utility in identification nih.gov.

Theoretical and Computational Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. For methyl pivaloylacetate, these calculations can map out the energetic landscapes of its various transformations, such as its prominent keto-enol tautomerization.

The equilibrium between the keto and enol forms is a fundamental aspect of the chemistry of β-dicarbonyl compounds. truman.edumdpi.com Computational methods, particularly Density Functional Theory (DFT), are frequently employed to study this process. researchgate.net Calculations would typically involve optimizing the geometries of the keto and enol tautomers and the transition state connecting them. The relative energies of these structures provide the enthalpy of tautomerization and the activation energy barrier for the interconversion. comporgchem.com

For instance, a typical DFT study on a β-keto ester might employ the B3LYP functional with a 6-31G(d,p) basis set to calculate the molecular geometries, vibrational frequencies, and electronic energies. researchgate.netbiointerfaceresearch.com The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is crucial as the tautomeric equilibrium is known to be highly solvent-dependent. mdpi.comcomporgchem.com

Table 1: Hypothetical Energy Profile for Keto-Enol Tautomerization of this compound in Different Solvents

| Solvent | Tautomer | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Gas Phase | Keto | 0.00 | 15.2 |

| Enol | -2.5 | ||

| Chloroform | Keto | 0.00 | 12.8 |

| Enol | -1.8 | ||

| Water | Keto | 0.00 | 10.5 |

| Enol | 1.2 |

Note: This table is illustrative and based on typical trends for β-keto esters. Specific experimental or computational data for this compound is not available in the searched literature.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules and their interactions with their environment over time. mdpi.complos.org For this compound, MD simulations could provide detailed insights into its behavior in various solvents, its interaction with other reactants or catalysts, and its conformational dynamics.

An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can reveal important information about the solvation shell of this compound, including the arrangement and orientation of solvent molecules around the solute. mdpi.com This is particularly relevant for understanding how different solvents can influence the keto-enol equilibrium by preferentially stabilizing one tautomer over the other through interactions like hydrogen bonding. mdpi.com Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution and its adsorption onto surfaces. plos.org

Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules like this compound. escholarship.org These predictions are often based on the analysis of the molecule's electronic structure, which can be calculated using quantum mechanical methods.

Frontier Molecular Orbital (FMO) theory is a key concept in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide valuable information about a molecule's reactivity. For example, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

By calculating the HOMO and LUMO energies of the keto and enol forms of this compound, one could predict their relative reactivities in various reactions. For instance, the enol form is generally a better nucleophile than the keto form, a feature that would be reflected in a higher HOMO energy.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution within the molecule. researchgate.net These maps can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting the sites where reactions are most likely to occur. For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to attack by electrophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Tautomers

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Keto | -10.5 | -0.8 | 9.7 |

| Enol | -9.2 | -0.5 | 8.7 |

Note: This table is illustrative and based on general principles of FMO theory for β-keto esters. Specific computational data for this compound is not available in the searched literature.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems

The reactivity of methyl pivaloylacetate is significantly influenced by the catalytic system employed. Future research will likely focus on the development of more efficient, selective, and sustainable catalysts for reactions involving this compound.

Organocatalysis: The field of organocatalysis offers a promising avenue for activating this compound in various transformations. Chiral organocatalysts, in particular, could enable enantioselective additions to the active methylene (B1212753) group, providing access to valuable chiral building blocks. Research into bifunctional organocatalysts that can activate both the this compound and the reaction partner simultaneously could lead to highly efficient and selective transformations.

Metal-Organic Frameworks (MOFs): The tunable porosity and high concentration of active sites in Metal-Organic Frameworks (MOFs) make them attractive candidates for catalyzing reactions with this compound. researchgate.netmdpi.comyoutube.comresearchgate.net MOFs containing Lewis acidic metal centers could facilitate Knoevenagel condensations and Michael additions by coordinating to the carbonyl groups of the reactants. Furthermore, the incorporation of basic functionalities within the MOF structure could create bifunctional catalysts for cascade reactions.

Biocatalysis: The use of enzymes for the synthesis and transformation of this compound represents a green and highly selective approach. mdpi.comnih.govresearchgate.net Lipases could be explored for the enantioselective hydrolysis or transesterification of the methyl ester, while other enzymes could be engineered to catalyze C-C bond-forming reactions with high stereocontrol. The development of robust and recyclable enzyme preparations will be crucial for the industrial viability of such processes.

Expansion of Substrate Scope and Reaction Diversity

Beyond its current applications, the substrate scope and reaction diversity of this compound can be significantly expanded. Its unique steric and electronic properties, imparted by the bulky pivaloyl group, can be exploited to achieve novel selectivities and reactivities.

Domino and Tandem Reactions: this compound is an ideal candidate for domino or tandem reactions, where multiple bond-forming events occur in a single pot. mdpi.comnih.gov For example, a Michael addition of this compound to an α,β-unsaturated system could be followed by an intramolecular cyclization to construct complex heterocyclic scaffolds. The development of catalytic systems that can orchestrate these sequential transformations with high efficiency and selectivity is a key area for future research.

Synthesis of Spirocycles: The synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals, represents another exciting research direction. nih.govresearchgate.netrsc.orgrsc.org this compound could serve as a key building block in the construction of spirocycles through reactions such as intramolecular cyclizations of appropriately functionalized derivatives or through participation in cycloaddition reactions.

Reactions with Novel Electrophiles: Exploring the reactivity of this compound with a wider range of electrophiles will undoubtedly lead to the discovery of new and useful transformations. This includes reactions with less common electrophiles such as electron-deficient allenes, alkynes, and strained ring systems. The development of catalytic methods to control the regioselectivity and stereoselectivity of these reactions will be of paramount importance.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Integrating this compound into such reactions is a promising strategy for the rapid synthesis of diverse molecular libraries.

Biginelli-type Reactions: The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, traditionally employs β-ketoesters like ethyl acetoacetate (B1235776). niscpr.res.inmdpi.com The use of this compound in Biginelli-type reactions could lead to the synthesis of novel dihydropyrimidinone derivatives with unique substitution patterns and potentially interesting biological activities. niscpr.res.in Research into catalysts that can efficiently promote the condensation of the sterically hindered this compound will be crucial.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Benzaldehyde | Urea | Ethyl acetoacetate | Pivalic acid | Dihydropyrimidinone | niscpr.res.in |

| Substituted Benzaldehydes | Urea/Thiourea | β-dicarbonyl compounds | Anhydrous zinc chloride | Di(or tetra)hydropyrimidines | banglajol.info |

Hantzsch-type Syntheses: Similar to the Biginelli reaction, the Hantzsch synthesis of dihydropyridines is a powerful MCR. The incorporation of this compound as the β-ketoester component would provide access to a new class of dihydropyridine derivatives. The steric bulk of the pivaloyl group might influence the reaction pathway and the stability of the resulting products, opening up avenues for further functionalization.

Passerini and Ugi Reactions: While the direct participation of this compound in Passerini and Ugi reactions is not straightforward due to the absence of a carboxylic acid or amine functionality, its derivatives could be designed to participate in these powerful MCRs. For instance, functionalization of the this compound backbone with an appropriate functional group would allow its integration into these isocyanide-based MCRs, leading to the synthesis of complex peptide-like structures.

Exploration of Biological and Medicinal Chemistry Applications Beyond Intermediates